![molecular formula C17H21N3O B7538895 N-(cyclohexylmethyl)-N-methylquinoxaline-2-carboxamide](/img/structure/B7538895.png)
N-(cyclohexylmethyl)-N-methylquinoxaline-2-carboxamide
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Overview
Description
N-(cyclohexylmethyl)-N-methylquinoxaline-2-carboxamide, also known as CXM, is a chemical compound that has gained significant attention in the field of scientific research. It is a quinoxaline derivative that exhibits various biological activities, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of N-(cyclohexylmethyl)-N-methylquinoxaline-2-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as glutamate and GABA. N-(cyclohexylmethyl)-N-methylquinoxaline-2-carboxamide has also been shown to interact with voltage-gated ion channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-N-methylquinoxaline-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the inflammatory response. N-(cyclohexylmethyl)-N-methylquinoxaline-2-carboxamide has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(cyclohexylmethyl)-N-methylquinoxaline-2-carboxamide is its high potency and selectivity, making it a useful tool for studying the role of neurotransmitters and ion channels in the central nervous system. However, its low solubility in aqueous solutions can limit its use in certain experiments. Additionally, N-(cyclohexylmethyl)-N-methylquinoxaline-2-carboxamide has been shown to exhibit cytotoxic effects in some cell lines, which should be taken into consideration when designing experiments.
Future Directions
There are several future directions for the research on N-(cyclohexylmethyl)-N-methylquinoxaline-2-carboxamide. One potential application is the development of N-(cyclohexylmethyl)-N-methylquinoxaline-2-carboxamide-based drugs for the treatment of neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of N-(cyclohexylmethyl)-N-methylquinoxaline-2-carboxamide and its potential therapeutic applications. Additionally, the development of more efficient synthesis methods and derivatives of N-(cyclohexylmethyl)-N-methylquinoxaline-2-carboxamide could lead to the discovery of new drugs with improved properties.
Synthesis Methods
The synthesis of N-(cyclohexylmethyl)-N-methylquinoxaline-2-carboxamide involves the reaction of cyclohexylmethylamine with 2-carboxyquinoxaline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with methyl iodide to obtain N-(cyclohexylmethyl)-N-methylquinoxaline-2-carboxamide.
Scientific Research Applications
N-(cyclohexylmethyl)-N-methylquinoxaline-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-(cyclohexylmethyl)-N-methylquinoxaline-2-carboxamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(cyclohexylmethyl)-N-methylquinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-20(12-13-7-3-2-4-8-13)17(21)16-11-18-14-9-5-6-10-15(14)19-16/h5-6,9-11,13H,2-4,7-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPICZLGBKAHFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-N-methylquinoxaline-2-carboxamide |
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